molecular formula C14H14N2O3S B5194469 4-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)butanamide

4-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)butanamide

Cat. No. B5194469
M. Wt: 290.34 g/mol
InChI Key: YYJHDEPAKSUDPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)butanamide, also known as DBIBB, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DBIBB belongs to the class of isothiazole derivatives, which have been found to exhibit a wide range of biological activities. In

Mechanism of Action

The mechanism of action of 4-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)butanamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and proliferation. 4-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)butanamide has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 4-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)butanamide has also been found to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)butanamide has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that 4-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)butanamide can induce apoptosis in cancer cells by activating the caspase pathway, which is a series of enzymes that play a crucial role in programmed cell death. 4-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)butanamide has also been found to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and proliferation. In addition, 4-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)butanamide has been found to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)butanamide in lab experiments is its potent anti-cancer properties. 4-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)butanamide has been found to be effective against a wide range of cancer cell lines, making it a promising compound for cancer research. However, one of the limitations of using 4-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)butanamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)butanamide. One area of research could focus on developing more efficient synthesis methods for 4-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)butanamide to improve its solubility and bioavailability. Another area of research could focus on exploring the potential of 4-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)butanamide as a therapeutic agent for other diseases, such as inflammation and neurodegenerative disorders. Additionally, future research could explore the mechanism of action of 4-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)butanamide in more detail to gain a better understanding of its anti-cancer properties.

Synthesis Methods

The synthesis of 4-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)butanamide involves the reaction of 2-hydroxy-1,4-naphthoquinone with thiosemicarbazide in the presence of acetic acid, followed by the reaction of the resulting compound with 4-bromobutanoyl chloride. This reaction yields 4-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)butanamide as a yellow solid with a melting point of 224-226°C.

Scientific Research Applications

4-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)butanamide has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. One of the most significant applications of 4-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)butanamide is in the field of cancer research. Studies have shown that 4-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)butanamide has potent anti-cancer properties and can induce apoptosis in cancer cells. 4-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)butanamide has also been found to inhibit the growth of cancer cells and prevent the formation of new blood vessels, which are essential for tumor growth.

properties

IUPAC Name

4-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c15-13(17)8-3-9-16-11-6-1-4-10-5-2-7-12(14(10)11)20(16,18)19/h1-2,4-7H,3,8-9H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJHDEPAKSUDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CCCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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